molecular formula C19H33ClN2O2 B4406025 1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Cat. No. B4406025
M. Wt: 356.9 g/mol
InChI Key: WQNWQPQXVXHYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, which are responsible for producing antibodies in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, a key enzyme in the B-cell signaling pathway. BTK is essential for the activation of B cells, which play a crucial role in the immune response by producing antibodies. By inhibiting BTK, TAK-659 reduces the activation of B cells and the production of antibodies. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. In autoimmune disorders, TAK-659 reduces the production of autoantibodies and inhibits the activation of B cells. In inflammatory diseases, TAK-659 reduces airway inflammation and improves lung function by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It has high potency and selectivity for BTK, which makes it an ideal tool for studying the B-cell signaling pathway. It also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, TAK-659 has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

The potential applications of TAK-659 in various diseases make it an exciting area of research. Future studies could focus on optimizing the synthesis of TAK-659 to improve its solubility and bioavailability. Additionally, further preclinical studies could be conducted to investigate the efficacy of TAK-659 in combination with other therapies. Clinical trials could also be conducted to evaluate the safety and efficacy of TAK-659 in humans. Overall, TAK-659 has the potential to be a valuable tool in the treatment of cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has shown promising results as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
In autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, TAK-659 has shown potential as a treatment by inhibiting B-cell activation and reducing the production of autoantibodies. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), TAK-659 has been shown to reduce airway inflammation and improve lung function.

properties

IUPAC Name

1-[2-[2-(3-tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.ClH/c1-19(2,3)17-6-5-7-18(16-17)23-15-14-22-13-12-21-10-8-20(4)9-11-21;/h5-7,16H,8-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWQPQXVXHYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCOCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
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1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
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1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
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1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
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1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
Reactant of Route 6
1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

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